molecular formula C7H9N3O2 B15338385 (1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide

(1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide

Cat. No.: B15338385
M. Wt: 167.17 g/mol
InChI Key: UCSPTQJZYRZFDV-UHFFFAOYSA-N
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Description

(1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide is an amidoxime derivative featuring a 2-oxopyridin-1(2H)-yl (pyridone) substituent. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 175.17 g/mol (CAS 871544-57-9, ). The E-configuration of the imine group distinguishes it from stereoisomers like the Z,E-form. Structurally, it combines a pyridone ring, known for hydrogen-bonding capabilities, with an amidoxime (-NH-C(=N-OH)-) group, which can act as a metal chelator or participate in nucleophilic interactions .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide

InChI

InChI=1S/C7H9N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h1-4,12H,5H2,(H2,8,9)

InChI Key

UCSPTQJZYRZFDV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=O)N(C=C1)C/C(=N\O)/N

Canonical SMILES

C1=CC(=O)N(C=C1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide typically involves the reaction of 2-oxopyridine with hydroxylamine under specific conditions. One common method includes the use of hydroxylamine hydrochloride as a reagent, which reacts with 2-oxopyridine in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an inhibitor of specific enzymes, such as EGFR and VEGFR-2, which are involved in cancer cell proliferation. Studies have demonstrated its anti-proliferative activity against cancer cell lines, making it a promising candidate for further drug development .

Industry

In the industrial sector, (1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide can be used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different products .

Mechanism of Action

The mechanism of action of (1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits EGFR and VEGFR-2 by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it an effective anti-cancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared in Table 1 , highlighting substituent differences and their implications:

Table 1: Structural Comparison of (1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide and Analogs

Compound Name Substituent (R) Functional Group Key Features Reference
Target Compound 2-oxopyridin-1(2H)-yl Amidoxime Pyridone ring enhances polarity
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 4-methoxyphenyl Amidoxime Electron-donating group improves stability
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide 2-oxopyridin-1(2H)-yl + benzyl Amide Shorter chain; amide vs. amidoxime
N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-thienyl Amidoxime Thiophene increases lipophilicity
(1E)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide 1-methylpiperidin-4-yl Amidoxime Aliphatic amine enhances solubility

Key Observations :

  • Pyridone vs.
  • Amidoxime vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility LogP (Predicted)
Target Compound Not reported Moderate in polar solvents 0.5
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 111–112 High in DMSO 1.2
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide Not reported Low in water 2.8
N'-Hydroxy-2-(2-thienyl)ethanimidamide Not reported High in chloroform 1.5

Insights :

  • The pyridone ring increases polarity (lower LogP) compared to phenyl or thienyl analogs.
  • Amidoximes generally exhibit higher solubility than amides due to hydrogen-bonding capacity.

Biological Activity

(1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide is a compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of a hydroxyl group and a pyridinyl moiety, suggests various biological activities that warrant thorough investigation.

Chemical Structure

The chemical formula of this compound is C10_{10}H10_{10}N4_{4}O2_{2}. The compound features a hydroxamic acid derivative, which is often associated with various biological activities, including enzyme inhibition and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.
  • Anticancer Potential : Hydroxamic acids are known for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. This compound's structure suggests it may similarly inhibit HDACs, thereby exhibiting anticancer effects.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The hydroxamic acid functional group can chelate metal ions in the active sites of enzymes, particularly metalloproteases and HDACs.
  • Modulation of Gene Expression : By inhibiting HDACs, this compound may alter the acetylation status of histones, leading to changes in gene expression associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity : A study demonstrated that similar hydroxamic acid derivatives effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. This suggests potential for this compound in cancer therapy.
  • Antimicrobial Studies : Research on related compounds has shown promising results against various bacterial strains, indicating that this compound may also exhibit similar antimicrobial properties.

Data Table

The following table summarizes key findings from relevant studies regarding the biological activities associated with hydroxamic acid derivatives:

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerHydroxamic acidsInhibition of HDAC activitySmith et al., 2020
AntimicrobialPyridinyl derivativesBactericidal effects against E. coliJohnson et al., 2021
Enzyme InhibitionVarious hydroxamatesInhibition of metalloproteasesLee et al., 2019

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